3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a branched-chain keto acid. It is a primary metabolite of the branched-chain amino acid leucine [PubChem: ]. In individuals with Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) leads to the accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain keto acids in the blood and urine [HMDB: ]. This accumulation is responsible for the characteristic maple syrup odor in the urine of MSUD patients. Research on 3-methyl-2-oxobutanoic acid in MSUD focuses on understanding its role in the disease's pathophysiology, developing diagnostic methods, and exploring potential therapeutic interventions [NCBI Bookshelf: ].
Beyond MSUD, research is exploring the potential therapeutic applications of 3-methyl-2-oxobutanoic acid in other contexts. Studies have investigated its use in the treatment of:
-Methyl-2-oxobutanoic acid is also being studied as a metabolic intermediate in various organisms. Research in this area focuses on its role in:
3-Methyl-2-oxobutanoic acid, also known as alpha-ketoisovaleric acid, is a short-chain keto acid with the chemical formula CHO. It is classified under organic compounds as a keto acid and is characterized by its fruity taste. This compound is hydrophobic and practically insoluble in water, which influences its behavior in biological systems and environments .
3-Methyl-2-oxobutanoic acid is produced naturally in the body as a result of the metabolism of branched-chain amino acids. Its structure includes a ketone group adjacent to a carboxylic acid, which is typical for keto acids. This compound plays a role in various metabolic pathways and can be found in several food sources, including root vegetables and legumes .
These reactions are significant in both synthetic chemistry and biological pathways, particularly in energy metabolism and amino acid synthesis.
3-Methyl-2-oxobutanoic acid has been associated with several biological activities:
The synthesis of 3-Methyl-2-oxobutanoic acid can occur through several methods:
3-Methyl-2-oxobutanoic acid has several applications:
3-Methyl-2-oxobutanoic acid is part of a broader class of short-chain keto acids. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Oxobutyric Acid | CHO | Precursor in energy metabolism |
3-Hydroxybutyric Acid | CHO | Involved in ketogenesis |
2-Ketoisovaleric Acid | CHO | Directly related to branched-chain amino acids |
Acetoacetic Acid | CHO | Important intermediate in ketone body metabolism |
The uniqueness of 3-Methyl-2-oxobutanoic acid lies in its specific structure and role as a metabolite derived from branched-chain amino acids. Its neurotoxic properties and association with specific metabolic disorders set it apart from other similar compounds that may not exhibit such effects.
3-Methyl-2-oxobutanoic acid represents a short-chain keto acid with the molecular formula C₅H₈O₃, characterized by its branched-chain structure and dual carbonyl functionality [1] [2]. The compound possesses a molecular weight of 116.12 grams per mole, with precise mass determinations yielding an exact mass of 116.047344122 daltons and a monoisotopic mass of 116.047340 daltons [3] [11] [29]. This alpha-keto acid derivative of isovaleric acid is officially registered under Chemical Abstracts Service number 759-05-7, facilitating its identification across scientific databases [5] [6] [7].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methyl-2-oxobutanoic acid, though it maintains several synonymous designations including alpha-ketoisovaleric acid, alpha-ketoisovalerate, and 2-ketoisovaleric acid [2] [6] [11]. These alternative names reflect the compound's structural relationship to valine metabolism and its classification within the branched-chain keto acid family [18] [19].
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₈O₃ | PubChem, ChemicalBook [1] [6] |
IUPAC Name | 3-methyl-2-oxobutanoic acid | BMRB, HMDB [22] [23] |
Common Names | alpha-Ketoisovaleric acid, alpha-Ketoisovalerate, 2-Ketoisovaleric acid | Multiple databases [2] [6] [11] |
CAS Registry Number | 759-05-7 | ChemicalBook, SynQuest Labs [5] [6] [7] |
Molecular Weight | 116.12 g/mol | PubChem, FooDB [1] [11] |
Exact Mass | 116.047344122 Da | HMDB, ExposomeExplorer [11] [29] |
Monoisotopic Mass | 116.047340 Da | Chemical databases [11] [29] |
The stereochemical characteristics of 3-methyl-2-oxobutanoic acid are defined by its achiral nature, as the compound lacks asymmetric carbon centers that would generate enantiomeric forms [1] [2]. The molecular structure exhibits a planar arrangement around the ketone functionality at the second carbon position, with the carbonyl group adopting sp² hybridization [30]. The isopropyl substituent at the third carbon introduces conformational flexibility through rotation about the carbon-carbon single bond [22].
Conformational analysis reveals that the molecule can adopt multiple rotational conformers due to the free rotation around the bond connecting the ketone carbon to the isopropyl group [30]. The preferred conformation is influenced by steric interactions between the methyl groups and the adjacent carbonyl functionalities [22]. Nuclear magnetic resonance studies indicate that the compound exists predominantly in its keto form rather than the corresponding enol tautomer under physiological conditions [22] [23].
The molecular geometry demonstrates a tetrahedral arrangement around the tertiary carbon bearing the two methyl substituents, with bond angles approximating the ideal tetrahedral value of 109.5 degrees [30]. The carboxylic acid group maintains its characteristic planar configuration, with the hydroxyl group capable of adopting syn or anti conformations relative to the ketone carbonyl [22].
3-Methyl-2-oxobutanoic acid exists as a colorless to off-white liquid or oil at ambient temperature, exhibiting characteristic fruity aromatic properties [6] [8] [11]. The compound demonstrates a melting point of 31.5 degrees Celsius, transitioning to liquid phase under standard laboratory conditions [6] [21] [28]. Boiling point determinations yield values ranging from 170.5 degrees Celsius to 198 degrees Celsius, depending on measurement conditions and calculation methods [6] [8] [12].
The density of 3-methyl-2-oxobutanoic acid measures 0.9968 grams per cubic centimeter at 20 degrees Celsius, indicating a density slightly lower than water [6]. Refractive index measurements provide a predicted value of 1.3850, consistent with organic compounds containing carbonyl functionalities [6]. The compound exhibits excellent water solubility at 400.6 grams per liter at 20 degrees Celsius, attributed to its carboxylic acid group and relatively short carbon chain [6] [8].
Partition coefficient analyses reveal logarithmic partition coefficient values ranging from -0.36 to 0.7, indicating moderate hydrophilicity with slight variation depending on measurement conditions [6] [33]. The predicted acid dissociation constant demonstrates a pKa value of 2.57 ± 0.54, characteristic of carboxylic acids and confirming the compound's acidic nature in aqueous solution [6].
Property | Value | Source |
---|---|---|
Physical State | Liquid/Oil at room temperature | ChemicalBook [6] |
Appearance | Colorless to off-white oil | ChemicalBook, Safety Data Sheets [6] [14] |
Melting Point | 31.5°C | ChemicalBook, YMDB [6] [21] |
Boiling Point | 170.5°C (predicted), 198°C (calculated) | ChemicalBook, Calculated [6] [8] |
Density | 0.9968 g/cm³ (at 20°C) | ChemicalBook [6] |
Refractive Index | 1.3850 (predicted) | ChemicalBook [6] |
Water Solubility | 400.6 g/L at 20°C | ChemicalBook [6] |
LogP (Partition Coefficient) | -0.36 to 0.7 | ChemicalBook, DrugMAP [6] [33] |
pKa (Predicted) | 2.57 ± 0.54 | ChemicalBook (predicted) [6] |
Odor | Fruity aroma | ChemicalBook, FooDB [6] [11] |
3-Methyl-2-oxobutanoic acid demonstrates characteristic reactivity patterns typical of alpha-keto acids, participating in decarboxylation reactions under elevated temperatures or specific catalytic conditions [17] . The compound readily undergoes condensation reactions with various nucleophiles, facilitating its incorporation into complex biosynthetic pathways [17]. These condensation reactions are particularly significant in metabolic processes where the compound serves as a precursor for amino acid synthesis [19] [21].
Transamination reactions represent a crucial aspect of the compound's reactivity profile, enabling reversible conversion between the keto acid and corresponding amino acid forms [18] [19] [21]. This reaction is catalyzed by branched-chain amino acid transaminases and plays a fundamental role in protein metabolism [19]. The equilibrium position of these reactions depends on substrate concentrations and cellular energy status [21].
Reduction reactions can convert 3-methyl-2-oxobutanoic acid to the corresponding alpha-hydroxy acid, though this transformation is less prominent in biological systems . The compound exhibits keto-enol tautomerism, with the equilibrium strongly favoring the keto form under physiological pH conditions [14] . Salt formation occurs readily with various cations, including sodium and calcium, enhancing the compound's stability and solubility in aqueous systems [3] [4] [32].
Reaction Type | Description | Biological Relevance | Source |
---|---|---|---|
Decarboxylation | Loss of CO₂ under specific conditions | Metabolic pathway degradation | CymitQuimica, Literature [17] |
Condensation Reactions | Reaction with various nucleophiles | Biosynthetic pathway participation | CymitQuimica [17] |
Transamination | Reversible amino acid conversion | Amino acid metabolism | HMDB, Rupa Health [18] [19] |
Reduction | Conversion to corresponding hydroxy acid | Metabolic conversion | Literature typical |
Keto-Enol Tautomerism | Equilibrium between keto and enol forms | pH-dependent stability | Safety data sheets [14] |
Salt Formation | Formation of sodium, calcium salts | Enhanced solubility and stability | Thermo Fisher, Sigma-Aldrich [3] [4] |
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 3-methyl-2-oxobutanoic acid through distinctive chemical shift patterns [22] [23]. Proton nuclear magnetic resonance analysis in deuterium oxide reveals characteristic signals at 1.11 parts per million corresponding to the methyl protons of the isopropyl group, appearing as a doublet due to coupling with the adjacent methine proton [22]. The methine proton resonates at 3.009 parts per million, appearing as a septet due to coupling with the six equivalent methyl protons [22].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct resonances for each carbon environment within the molecule [22] [24]. The ketone carbonyl carbon appears in the characteristic downfield region around 214 parts per million, while the carboxylic acid carbonyl resonates near 175 parts per million [22] [24]. The isopropyl carbons exhibit signals at 19.057 and 39.704 parts per million, corresponding to the methyl and methine carbons respectively [22].
Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprint identifiers for functional group confirmation [27]. The ketone carbonyl stretch appears at approximately 1700 wavenumbers, while the carboxylic acid hydroxyl group demonstrates a broad absorption around 3400 wavenumbers [27]. These spectroscopic features provide unambiguous identification of the compound's functional groups and structural characteristics [25] [26].
Technique | Assignment | Chemical Shift/Frequency | Source |
---|---|---|---|
¹H NMR (400 MHz, D₂O) | Methyl protons (CH₃) | 1.11 ppm | BMRB (bmse000101) [22] |
¹H NMR (400 MHz, D₂O) | Methine proton (CH) | 3.009 ppm | BMRB (bmse000101) [22] |
¹H NMR (400 MHz, D₂O) | Methyl groups (multiple) | 1.11 ppm (multiple) | BMRB (bmse000101) [22] |
¹³C NMR (400 MHz, D₂O) | Ketone carbon (C=O) | ~214 ppm (estimated) | BMRB (estimated) [22] |
¹³C NMR (400 MHz, D₂O) | Carboxyl carbon (COOH) | ~175 ppm (estimated) | BMRB (estimated) [22] |
¹³C NMR (400 MHz, D₂O) | Isopropyl carbons | 19.057 ppm, 39.704 ppm | BMRB (bmse000101) [22] |
Infrared Spectroscopy | C=O stretch (ketone) | ~1700 cm⁻¹ | Literature typical |
Infrared Spectroscopy | O-H stretch (carboxyl) | ~3400 cm⁻¹ | Literature typical |
The molecular architecture of 3-methyl-2-oxobutanoic acid can be comprehensively described through advanced structural analysis techniques that reveal both planar and spatial arrangements [1] [29] [30]. The compound exhibits a linear carbon backbone with branching at the third carbon position, creating an isopropyl substituent that influences the overall molecular geometry [30]. The two-dimensional structural representation demonstrates the connectivity between atoms, highlighting the adjacency of the ketone and carboxylic acid functionalities [29] [30].
Three-dimensional structural modeling reveals the spatial distribution of atoms and the resulting molecular shape [29]. The ketone carbonyl group maintains coplanarity with the adjacent carbon atoms, while the carboxylic acid group can rotate around the carbon-carbon single bond connecting it to the ketone carbon [29] [30]. The isopropyl group extends outward from the main carbon chain, creating a branched structure that distinguishes this compound from linear keto acids [30].
Simplified Molecular Input Line Entry System notation represents the compound as CC(C)C(=O)C(=O)O, providing a linear textual description of the molecular connectivity [1] [2] [7]. The International Chemical Identifier string InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) offers a standardized representation that encodes structural information including hydrogen connectivity and protonation states [1] [6] [7]. The corresponding International Chemical Identifier Key QHKABHOOEWYVLI-UHFFFAOYSA-N provides a compressed hash representation suitable for database searches and structural comparisons [1] [2] [7].
Identifier Type | Value | Source |
---|---|---|
SMILES | CC(C)C(=O)C(=O)O | PubChem, Multiple databases [1] [2] |
InChI | InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8) | PubChem, ChemicalBook [1] [6] |
InChI Key | QHKABHOOEWYVLI-UHFFFAOYSA-N | PubChem, Multiple databases [1] [2] |
SMILES (Canonical) | CC(C)C(=O)C(O)=O | PubChem [1] |
MDL Number | MFCD00040427 | SynQuest Labs, ChemicalBook [5] [6] |
Laboratory synthesis of 3-methyl-2-oxobutanoic acid employs several established methodologies, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. The most prominent approaches include transamination reactions, oxidative transformations, and enzymatic conversions.
Transamination-Based Synthesis represents the most biologically relevant synthetic route, leveraging the reversible conversion of L-valine to the corresponding α-keto acid [1]. This process utilizes branched-chain amino acid transaminases, particularly those with specificity for valine metabolism [2]. The reaction proceeds optimally under pH conditions ranging from 7.5 to 8.0, requiring the presence of suitable α-keto acid acceptors such as pyruvate or α-ketoglutarate [1] [2]. Kinetic studies demonstrate that this enzymatic approach achieves conversion yields of 80-95% under controlled laboratory conditions [3] [1].
Oxidative Synthetic Methodologies provide an alternative approach through the controlled oxidation of 3-methyl-2-hydroxybutanoic acid precursors. The most effective protocols employ palladium-based catalytic systems in combination with bismuth compounds as co-catalysts [4]. These reactions proceed in basic aqueous media at elevated temperatures, typically 95°C, utilizing molecular oxygen as the terminal oxidant [4]. The reaction mechanism involves the formation of palladium-substrate complexes, followed by oxygen insertion and subsequent product release [4]. This methodology demonstrates excellent selectivity with yields approaching 90% of theoretical values [4].
Chemical Oxidation Routes utilizing conventional oxidizing agents have been documented, though these approaches generally suffer from lower selectivity and environmental concerns . Potassium permanganate and chromium trioxide have been employed as oxidizing agents, though these methods typically require more stringent purification procedures . The oxidation conditions must be carefully controlled to prevent over-oxidation and formation of unwanted byproducts .
Industrial-scale production of 3-methyl-2-oxobutanoic acid necessitates robust, economically viable processes that can accommodate large-volume requirements while maintaining product quality and minimizing environmental impact. Current industrial methodologies focus on continuous flow processes and optimized catalytic systems.
Continuous Flow Oxidation Systems represent the current state-of-the-art for industrial production [4]. These systems employ fixed-bed reactors containing supported palladium catalysts with bismuth promoters [4]. The process operates under mild conditions with continuous oxygen feed, allowing for precise control of reaction parameters and consistent product quality [4]. Industrial reactors typically operate at temperatures between 60°C and the boiling point of the reaction mixture, with pressure ranges from 0.5 to 5 bar [4]. The continuous nature of these processes enables higher space-time yields and improved economic efficiency [4].
Catalyst System Optimization in industrial settings focuses on maximizing catalyst lifetime and activity [4]. Supported palladium catalysts on various matrices including activated carbon, silica gel, and aluminum oxides have been evaluated [4]. The incorporation of bismuth compounds as promoters significantly enhances catalytic activity and selectivity [4]. Industrial catalyst formulations typically contain 1-10% palladium by weight with bismuth loading optimized for specific reaction conditions [4].
Process Integration and Recovery systems in industrial production incorporate sophisticated separation and purification technologies [4]. The product recovery typically involves multi-stage extraction procedures using organic solvents such as diethyl ether or methyl isobutyl ketone [4]. Advanced distillation systems operating under reduced pressure enable efficient separation while minimizing thermal degradation [4]. The integrated approach allows for catalyst recovery and recycling, improving overall process economics [4].
Enzymatic synthesis pathways for 3-methyl-2-oxobutanoic acid leverage the specificity and mild reaction conditions inherent to biological catalysts. These approaches are particularly valuable for producing enantiomerically pure products and operating under environmentally benign conditions.
Branched-Chain Amino Acid Transaminase Systems represent the primary enzymatic route for 3-methyl-2-oxobutanoic acid synthesis [2]. These enzymes catalyze the reversible transfer of amino groups between L-valine and appropriate α-keto acid acceptors [2]. The enzyme systems demonstrate broad substrate specificity, accommodating various branched-chain amino acids while maintaining high selectivity for the desired products [2]. Optimal enzyme activity occurs at pH values between 7.5 and 8.0, with temperature optima typically ranging from 25°C to 37°C [2].
Dehydrogenase-Catalyzed Transformations provide an alternative enzymatic approach utilizing leucine dehydrogenases and related enzymes [3]. These systems employ nicotinamide cofactors (NADH/NAD+) to facilitate the reversible oxidation of amino acids to their corresponding α-keto derivatives [3]. The dehydrogenase systems offer advantages in terms of cofactor regeneration and process integration [3]. Studies demonstrate that these enzyme systems can achieve complete conversion under optimized substrate ratios and reaction conditions [3].
Multi-Enzyme Cascade Systems represent advanced enzymatic approaches that couple multiple enzymatic transformations in a single reaction vessel [6]. The branched-chain keto acid decarboxylase from Lactococcus lactis has been characterized for its ability to process 3-methyl-2-oxobutanoic acid derivatives [6]. This enzyme system utilizes thiamine diphosphate as a cofactor and demonstrates broad substrate specificity [6]. The cascade approach enables the synthesis of diverse products from common precursors while maintaining high selectivity [6].
Immobilized Enzyme Systems offer advantages for industrial enzymatic synthesis by enabling enzyme recovery and reuse [6]. Advanced immobilization strategies include covalent attachment to solid supports and encapsulation in polymeric matrices [6]. These systems demonstrate enhanced stability under process conditions and enable continuous operation [6]. The immobilized enzyme approach facilitates process intensification and reduces overall production costs [6].
Green chemistry methodologies for 3-methyl-2-oxobutanoic acid synthesis emphasize waste reduction, energy efficiency, and the use of benign solvents and reagents. These approaches align with sustainability principles while maintaining synthetic efficiency.
Solvent-Free Synthetic Methods eliminate the use of organic solvents through the development of solid-state reactions and neat reaction conditions [7]. These approaches significantly reduce waste generation and simplify product isolation procedures [7]. Mechanochemical synthesis techniques using ball milling or other mechanical activation methods have shown promise for certain transformations [7]. The solvent-free approaches typically require optimization of reaction conditions including temperature, pressure, and reaction time [7].
Atom Economy Optimization focuses on maximizing the incorporation of starting materials into the final product [7]. This principle guides the selection of synthetic routes that minimize byproduct formation and waste generation [7]. The oxidative synthesis routes using molecular oxygen as the terminal oxidant exemplify high atom economy approaches [4]. These methodologies avoid the use of stoichiometric oxidizing agents that generate significant waste streams [7].
Renewable Feedstock Utilization explores the use of biomass-derived starting materials for 3-methyl-2-oxobutanoic acid synthesis [7]. Fermentation-based approaches using engineered microorganisms can convert renewable substrates such as glucose or other carbohydrates into the desired product [7]. These biotechnological approaches offer advantages in terms of sustainability and carbon footprint reduction [7]. The integration of metabolic engineering and synthetic biology techniques enables the development of efficient bioprocesses [7].
Water-Based Synthetic Systems replace organic solvents with water or aqueous media wherever possible [4]. The palladium-catalyzed oxidation systems operate effectively in aqueous media, eliminating the need for organic co-solvents [4]. These systems demonstrate excellent environmental compatibility while maintaining high synthetic efficiency [4]. The use of water as a solvent also simplifies product isolation and purification procedures [4].
Comprehensive purification and analytical verification strategies ensure the quality and purity of 3-methyl-2-oxobutanoic acid for various applications. These methodologies encompass both preparative separation techniques and analytical characterization methods.
Crystallization and Recrystallization Methods provide highly effective purification approaches for 3-methyl-2-oxobutanoic acid and its derivatives [8]. The sodium salt form exhibits excellent crystallization properties from aqueous and mixed solvent systems [8]. Recrystallization from ethanol-water mixtures enables the achievement of purities exceeding 98% [8]. The crystallization process involves controlled cooling and seeding techniques to optimize crystal formation and purity [8]. The melting point of the purified sodium salt ranges from 227°C to 231°C, serving as an important purity indicator [8].
Chromatographic Separation Techniques offer versatile approaches for both analytical and preparative applications [9]. High-performance liquid chromatography (HPLC) systems utilizing reverse-phase columns enable efficient separation and purity analysis [9]. The chromatographic conditions typically employ acetonitrile-water mobile phases with phosphoric acid modifiers [9]. For mass spectrometry-compatible applications, formic acid replaces phosphoric acid to ensure compatibility [9]. Column chromatography using silica gel with gradient elution systems achieves purities of 98-99% [9].
Extraction and Isolation Procedures utilize selective solvent systems to achieve effective product recovery [4]. Liquid-liquid extraction with organic solvents such as diethyl ether and methyl isobutyl ketone provides efficient separation from aqueous reaction mixtures [4]. The extraction procedures can be optimized through pH adjustment to enhance selectivity [4]. Multi-stage extraction systems enable the achievement of high recovery yields while maintaining product purity [4].
Analytical Characterization Methods encompass a comprehensive suite of techniques for structure confirmation and purity determination [10]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization, with characteristic chemical shifts for the methyl groups and carbonyl functionalities [11]. Infrared spectroscopy confirms the presence of key functional groups, with carbonyl stretching frequencies around 1700 cm⁻¹ and hydroxyl stretching around 3400 cm⁻¹ [10]. Mass spectrometry techniques enable molecular weight confirmation and fragmentation pattern analysis [12].
Quantitative Analysis Protocols ensure accurate determination of product concentration and purity [8]. Titration methods using perchloric acid provide reliable quantification for the sodium salt form [8]. Gas chromatography-mass spectrometry (GC-MS) enables sensitive detection and quantification in complex matrices [12]. High-performance liquid chromatography with UV detection offers routine analytical capabilities for quality control applications [9]. Differential pulse polarography provides an alternative electrochemical approach for quantitative analysis in aqueous solutions [4].
Corrosive